CGP 37849

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

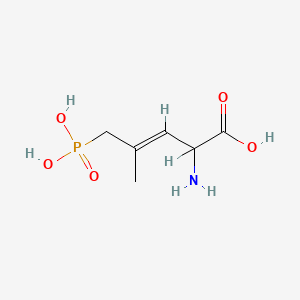

IUPAC Name |

(E)-2-amino-4-methyl-5-phosphonopent-3-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12NO5P/c1-4(3-13(10,11)12)2-5(7)6(8)9/h2,5H,3,7H2,1H3,(H,8,9)(H2,10,11,12)/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYHNCZIGYIOGJ-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(C(=O)O)N)CP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(C(=O)O)N)/CP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873634 |

Source

|

| Record name | CGP 37849 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127910-31-0, 137424-81-8 |

Source

|

| Record name | CGP-37849 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127910310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-methyl-5-phosphono-3-pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137424818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP 37849 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-Amino-4-methyl-5-phosphono-3-pentenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CGP-37849 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76IND1BS43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CGP 37849

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 37849, also known as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist. Extensive research has demonstrated its competitive mechanism of action at the glutamate (B1630785) binding site of the NMDA receptor. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in neuroscience and drug development.

Core Mechanism of Action: Competitive Antagonism at the NMDA Receptor

This compound functions as a competitive antagonist at the NMDA receptor, a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission, synaptic plasticity, learning, and memory. The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 and two GluN2 subunits. Activation of the NMDA receptor requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine (B1666218) or D-serine, to the GluN1 subunit. This binding, coupled with depolarization of the postsynaptic membrane to relieve the voltage-dependent magnesium (Mg²⁺) block, allows for the influx of cations, most notably calcium (Ca²⁺), into the neuron. This calcium influx triggers a cascade of downstream signaling events.

This compound exerts its inhibitory effect by directly competing with the endogenous agonist, glutamate, for its binding site on the GluN2 subunit of the NMDA receptor. By occupying this site, this compound prevents the binding of glutamate, thereby inhibiting the conformational changes necessary for channel opening and subsequent ion flux. This competitive antagonism is reversible and selective for the NMDA receptor, with little to no activity at other glutamate receptor subtypes such as AMPA and kainate receptors.

The antagonistic properties of this compound have been demonstrated in various in vitro and in vivo models, where it has been shown to block NMDA-induced neuronal excitation and exhibit anticonvulsant, antidepressant, and anxiolytic-like effects.

Quantitative Data

The potency and selectivity of this compound have been quantified through various experimental assays. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Binding Affinity of this compound

| Radioligand | Preparation | Kᵢ (nM) | Reference |

| L-[³H]-Glutamate | Rat brain postsynaptic density fractions | 220 | [1][2][3] |

| [³H]-(±)-CPP | Rat brain postsynaptic density fractions | 35 | [1][3] |

Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. [³H]-(±)-CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid) is a selective NMDA receptor antagonist radioligand.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Assay | Route of Administration | ED₅₀ (mg/kg) | Reference |

| Mouse | Maximal Electroshock-induced Seizures | Oral | 21 | [1][3] |

| Mouse | Electroconvulsions | Intraperitoneal | 1.25 - 2.5 | |

| Rat | Electroshock-induced Seizures | Oral | 8 - 22 | |

| Rat | Electroshock-induced Seizures | Intravenous | 0.4 - 2.4 | [4] |

| Rat | Electroshock-induced Seizures | Intraperitoneal | 0.4 - 2.4 | [4] |

ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic effect in 50% of the population.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the methodology for determining the binding affinity (Kᵢ) of this compound for the NMDA receptor using a competitive radioligand binding assay with [³H]-CPP.

Materials:

-

Tissue Preparation: Postsynaptic density (PSD) fractions from rat brain.

-

Radioligand: [³H]-(±)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid ([³H]-CPP).

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Methodology:

-

Membrane Preparation: Homogenize rat brain tissue and prepare PSD fractions through differential centrifugation. Resuspend the final pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed concentration of [³H]-CPP (typically at or below its Kd value).

-

Varying concentrations of this compound (the competitor).

-

The prepared membrane suspension.

-

For determining non-specific binding, a high concentration of a non-radiolabeled NMDA receptor antagonist (e.g., unlabeled CPP) is used instead of this compound.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Radioligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of [³H]-CPP) from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of whole-cell voltage-clamp recordings to measure the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons or brain slices.

Materials:

-

Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) or acutely prepared brain slices.

-

External Solution (aCSF): Containing (in mM): NaCl, KCl, CaCl₂, MgCl₂, glucose, and a buffer (e.g., HEPES or NaHCO₃), pH 7.4. To isolate NMDA currents, the external solution is typically Mg²⁺-free and contains antagonists for AMPA/kainate receptors (e.g., CNQX or NBQX) and GABAₐ receptors (e.g., picrotoxin (B1677862) or bicuculline).

-

Internal Solution (Pipette Solution): Containing a primary salt (e.g., Cs-gluconate or CsCl), a calcium chelator (e.g., EGTA or BAPTA), ATP, GTP, and a buffer (e.g., HEPES), pH 7.2-7.3. Cesium is used to block potassium channels.

-

Agonist: NMDA and the co-agonist glycine.

-

Antagonist: this compound.

-

Patch-Clamp Setup: Including a microscope, micromanipulator, amplifier, and data acquisition system.

Methodology:

-

Preparation: Place the cultured neurons or brain slice in the recording chamber and continuously perfuse with the external solution.

-

Giga-seal Formation: Approach a neuron with a glass micropipette filled with the internal solution and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage-Clamp: Clamp the membrane potential at a negative holding potential (e.g., -60 mV or -70 mV).

-

Eliciting NMDA Currents: Apply a brief pulse of NMDA and glycine to the neuron using a local perfusion system. This will evoke an inward current mediated by NMDA receptors.

-

Application of this compound: Perfuse the recording chamber with the external solution containing a known concentration of this compound for a few minutes.

-

Post-Antagonist Current Measurement: While in the presence of this compound, re-apply the same pulse of NMDA and glycine and record the resulting current.

-

Washout: Perfuse the chamber with the control external solution to wash out this compound and record the recovery of the NMDA-mediated current.

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-mediated current before, during, and after the application of this compound.

-

Calculate the percentage of inhibition of the current by this compound.

-

To determine the IC₅₀, repeat the experiment with a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the antagonist concentration.

-

Visualizations

Signaling Pathway of NMDA Receptor and Competitive Antagonism by this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]

- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Chemical Landscape of CGP 37849: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental evaluation of CGP 37849, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience and pharmacology.

Chemical Structure and Properties

This compound, known by its IUPAC name (E,2R)-2-amino-4-methyl-5-phosphonopent-3-enoic acid, is a synthetic compound that has been instrumental in the study of NMDA receptor function. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (E,2R)-2-amino-4-methyl-5-phosphonopent-3-enoic acid |

| Molecular Formula | C6H12NO5P |

| Molar Mass | 209.138 g·mol−1 |

| CAS Number | 137424-81-8 |

| SMILES | C/C(=C--INVALID-LINK--O)N)/CP(=O)(O)O |

| InChI | InChI=1S/C6H12NO5P/c1-4(3-13(10,11)12)2-5(7)6(8)9/h2,5H,3,7H2,1H3,(H,8,9)(H2,10,11,12)/b4-2+/t5-/m1/s1 |

Quantitative Biological Data

This compound is a highly potent antagonist of the NMDA receptor. Its efficacy has been quantified in various in vitro and in vivo models.

In Vitro Binding Affinity

The binding affinity of this compound to the NMDA receptor has been determined through radioligand binding assays.

| Radioligand | Preparation | Ki (nM) |

| [3H]-L-glutamate | Postsynaptic density fractions from rat brain | 220 |

| [3H]-CPP | Rat brain membranes | 35 |

In Vivo Anticonvulsant Activity

The anticonvulsant properties of this compound have been demonstrated in rodent models of epilepsy, particularly the maximal electroshock (MES) seizure model.

| Animal Model | Route of Administration | ED50 (mg/kg) |

| Mouse | Oral | 21 |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity of a compound like this compound to the NMDA receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the NMDA receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [3H]-L-glutamate or [3H]-CPP)

-

This compound

-

Incubation buffer

-

Scintillation fluid

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The pellet is washed and resuspended in the appropriate buffer.

-

Binding Assay: In a series of tubes, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C or room temperature) for a specific duration to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.

Hippocampal Slice Electrophysiology

This protocol describes the methodology for assessing the effect of this compound on synaptic transmission in brain slices.

Objective: To evaluate the antagonist effect of this compound on NMDA receptor-mediated synaptic responses in the hippocampus.

Materials:

-

Rat or mouse

-

Artificial cerebrospinal fluid (aCSF)

-

Dissection tools

-

Vibrating microtome

-

Recording chamber

-

Microelectrodes

-

Amplifier and data acquisition system

-

This compound

-

NMDA

Procedure:

-

Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold aCSF. Rapidly dissect the brain and prepare acute hippocampal slices (300-400 µm thick) using a vibrating microtome in ice-cold, oxygenated aCSF.

-

Incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.

-

Recording: Transfer a slice to the recording chamber, which is continuously perfused with oxygenated aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Experimentation: After establishing a stable baseline of synaptic responses, apply NMDA to the bath to induce a potentiation of the fEPSP. Once the NMDA-induced response is stable, perfuse the slice with aCSF containing this compound and observe the effect on the NMDA-mediated component of the fEPSP.

-

Data Analysis: The amplitude and slope of the fEPSPs are measured and analyzed to quantify the effect of this compound on NMDA receptor-mediated synaptic transmission.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Signaling Pathway of NMDA Receptor and Inhibition by this compound

Caption: NMDA receptor activation and competitive antagonism by this compound.

Experimental Workflow for Characterizing a Novel NMDA Receptor Antagonist

Caption: A typical workflow for the preclinical evaluation of an NMDA antagonist.

The Discovery and Scientific History of CGP 37849: A Technical Guide

Introduction

CGP 37849, known chemically as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Developed by the pharmaceutical company Ciba-Geigy (now Novartis), this compound emerged from a dedicated research program aimed at understanding and modulating the activity of excitatory amino acid receptors in the central nervous system. Its discovery in the late 1980s and subsequent characterization have significantly contributed to the understanding of NMDA receptor pharmacology and its potential as a therapeutic target for a range of neurological disorders. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The development of this compound occurred within the broader context of intense scientific interest in the role of excitatory amino acid neurotransmission in both normal brain function and disease. The NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptor, was identified as a crucial player in synaptic plasticity, learning, and memory, but also in the pathophysiology of excitotoxicity-mediated neuronal death associated with conditions like stroke and epilepsy.

Scientists at Ciba-Geigy were actively involved in a drug discovery program focused on developing NMDA receptor antagonists. This program aimed to create compounds with improved potency, selectivity, and pharmacokinetic profiles compared to earlier antagonists. This compound was synthesized as an unsaturated analog of 2-amino-5-phosphonopentanoic acid (AP5), a well-known competitive NMDA receptor antagonist. The introduction of a double bond and a methyl group in the pentenoic acid backbone of this compound resulted in a compound with significantly enhanced potency and oral activity.[1]

The initial pharmacological characterization of this compound was reported in a seminal 1990 publication in the British Journal of Pharmacology by a team of Ciba-Geigy researchers led by G. E. Fagg. This study laid the groundwork for future investigations into its therapeutic potential.

Pharmacological Profile

This compound acts as a competitive antagonist at the glutamate binding site of the NMDA receptor. This means it directly competes with the endogenous agonist, glutamate, for binding to the receptor, thereby preventing its activation and the subsequent influx of calcium ions into the neuron.

Quantitative Data on Binding Affinity and In Vivo Efficacy

The following tables summarize the key quantitative data that established the pharmacological profile of this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Radioligand | Preparation | Assay Conditions | Ki (nM) | Reference |

| L-[3H]-Glutamate | Rat brain postsynaptic density fractions | NMDA-sensitive binding | 220 | [1][2] |

| [3H]-(±)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate ([3H]-CPP) | Rat brain membranes | --- | 35 | [2] |

Table 2: In Vivo Anticonvulsant Activity of this compound

| Animal Model | Seizure Type | Route of Administration | ED50 (mg/kg) | Reference |

| Mice | Maximal Electroshock-Induced Seizures | Oral (p.o.) | 21 | [1][3] |

| Rats | Maximal Electroshock-Induced Seizures | Intraperitoneal (i.p.) | 0.4 - 2.4 | [3] |

Key Experiments and Methodologies

The characterization of this compound involved a series of meticulously designed experiments. Below are detailed protocols for two of the foundational experimental approaches used.

Radioligand Binding Assays

These assays were crucial for determining the binding affinity of this compound to the NMDA receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Tissue Preparation:

-

Adult male Sprague-Dawley rats are euthanized, and the forebrains are rapidly dissected and placed in ice-cold 0.32 M sucrose (B13894).

-

The tissue is homogenized in 10 volumes of ice-cold 0.32 M sucrose using a Teflon-glass homogenizer.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The resulting supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.

-

The pellet, containing the crude synaptic membrane fraction, is resuspended in 50 mM Tris-HCl buffer (pH 7.4) and centrifuged again at 20,000 x g for 20 minutes. This washing step is repeated three times to remove endogenous glutamate.

-

The final pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4) to a final protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

The assay is performed in a final volume of 1 mL containing 50 mM Tris-HCl buffer (pH 7.4).

-

To each tube, the following are added:

-

100 µL of the membrane preparation.

-

100 µL of either buffer (for total binding), a high concentration of a competing ligand like L-glutamate (1 mM, for non-specific binding), or varying concentrations of this compound.

-

100 µL of the radioligand (e.g., 5 nM [3H]-CPP).

-

-

The tubes are incubated at 30°C for 30 minutes.

-

The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum.

-

The filters are washed three times with 4 mL of ice-cold 50 mM Tris-HCl buffer.

-

The radioactivity retained on the filters is measured by liquid scintillation spectrometry.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Recordings in Hippocampal Slices

Electrophysiology experiments in brain slices allowed for the functional characterization of this compound's antagonist activity at the synaptic level.

Experimental Protocol: Extracellular Field Potential Recording in Rat Hippocampal Slices

-

Slice Preparation:

-

Male Wistar rats (150-200 g) are anesthetized with halothane (B1672932) and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

Transverse hippocampal slices (400 µm thick) are prepared using a vibratome.

-

The slices are allowed to recover for at least 1 hour in an interface chamber at room temperature, continuously perfused with oxygenated ACSF.

-

-

Electrophysiological Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with ACSF at 32°C.

-

A stimulating electrode (e.g., a bipolar tungsten electrode) is placed in the Schaffer collateral-commissural pathway to evoke synaptic responses in the CA1 region.

-

A recording electrode (a glass micropipette filled with ACSF) is placed in the stratum radiatum of the CA1 region to record extracellular field excitatory postsynaptic potentials (fEPSPs).

-

Stable baseline fEPSPs are recorded for at least 20 minutes by delivering single stimuli every 30 seconds.

-

-

Drug Application:

-

This compound is applied to the slice by switching the perfusion to an ACSF solution containing the desired concentration of the drug.

-

The effect of this compound on the NMDA receptor-mediated component of the fEPSP is assessed. To isolate this component, the perfusion medium is often switched to a low-magnesium ACSF, which removes the voltage-dependent magnesium block of the NMDA receptor channel.

-

The effect of this compound on responses evoked by direct application of NMDA can also be measured.

-

-

Data Analysis:

-

The slope of the fEPSP is measured as an index of synaptic strength.

-

The percentage inhibition of the fEPSP slope by this compound is calculated relative to the baseline.

-

Concentration-response curves are generated to determine the IC50 of this compound for inhibiting the NMDA receptor-mediated synaptic response.

-

Visualizations of Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Competitive antagonism of the NMDA receptor by this compound.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The discovery and characterization of this compound represent a significant milestone in the field of neuropharmacology. As a potent, selective, and orally active competitive NMDA receptor antagonist, it has served as an invaluable tool for elucidating the physiological and pathological roles of the NMDA receptor. The detailed experimental protocols and quantitative data presented in this guide underscore the rigorous scientific approach that defined its development. While the therapeutic potential of many NMDA receptor antagonists has been tempered by side effects, the foundational research conducted with compounds like this compound continues to inform the ongoing development of novel and more targeted therapies for a host of neurological and psychiatric disorders.

References

CGP 37849: An In-Depth Analysis of its Selectivity for NMDA Receptor Subunits

This technical guide will synthesize the available information on CGP 37849's interaction with NMDA receptors, outline the standard experimental protocols used to determine subunit selectivity, and provide a framework for the type of data required for a complete understanding of its pharmacological profile.

Overview of this compound

This compound, chemically known as (E)-(±)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a well-established competitive antagonist of the NMDA receptor. It acts by competing with the endogenous co-agonist glutamate (B1630785) at its binding site on the GluN2 subunits of the NMDA receptor complex.

General Affinity for NMDA Receptors

Radioligand binding assays performed on rat brain preparations have demonstrated the high affinity of this compound for NMDA receptors. These studies, however, utilize tissue with a heterogeneous population of NMDA receptor subtypes, and thus do not provide insight into subunit-specific interactions.

Quantitative Data on NMDA Receptor Affinity (Native Receptors)

The following table summarizes the available binding affinity data for this compound from studies on native NMDA receptors in rat brain tissue. It is important to note that this data reflects the compound's average affinity across all NMDA receptor subtypes present in the tissue preparation.

| Radioligand | Preparation | Affinity (Ki) | Reference |

| [3H]-(±)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate ([3H]-CPP) | Rat brain synaptic plasma membranes | 35 nM | [1][2][3] |

| L-[3H]-Glutamate | Rat brain postsynaptic density fractions | 220 nM | [4][5][6] |

Experimental Protocols for Determining NMDA Receptor Subunit Selectivity

A definitive determination of a compound's selectivity for different NMDA receptor subunits requires the use of recombinant receptors with known subunit compositions. The two primary methods for this are radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assays with Recombinant Receptors

This method involves the use of cell lines (e.g., HEK293 or CHO cells) that are transiently or stably transfected to express specific combinations of NMDA receptor subunits (e.g., GluN1/GluN2A, GluN1/GluN2B, etc.).

Typical Protocol:

-

Cell Culture and Transfection: Culture the chosen cell line and transfect with plasmids encoding the desired GluN1 and GluN2 subunits.

-

Membrane Preparation: After allowing for protein expression, harvest the cells and prepare a membrane fraction.

-

Binding Assay: Incubate the membrane preparations with a fixed concentration of a suitable radioligand (e.g., [3H]-CPP or [3H]-glutamate) and a range of concentrations of the unlabeled test compound (this compound).

-

Separation and Counting: Separate the bound and free radioligand by rapid filtration and quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Comparison: Compare the Ki values obtained for each subunit combination to determine the selectivity of the compound.

Electrophysiological Recordings from Xenopus Oocytes or Mammalian Cells

This technique provides a functional measure of a compound's antagonist activity at specific NMDA receptor subtypes.

Typical Protocol:

-

Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis frogs and inject them with cRNAs encoding the desired GluN1 and GluN2 subunits.

-

Two-Electrode Voltage Clamp (TEVC) Recording: After a period of protein expression, place the oocyte in a recording chamber and impale it with two electrodes for voltage clamping.

-

Agonist Application: Perfuse the oocyte with a solution containing a fixed concentration of glutamate and glycine (B1666218) to elicit an inward current mediated by the expressed NMDA receptors.

-

Antagonist Application: Co-apply increasing concentrations of the antagonist (this compound) with the agonists and measure the resulting reduction in the current amplitude.

-

Data Analysis (Schild Analysis): Construct concentration-response curves for the antagonist's inhibition of the agonist-evoked current. A Schild analysis can then be performed to determine the antagonist's equilibrium dissociation constant (Kb), which is a measure of its affinity.

-

Comparison: Compare the Kb values across the different subunit combinations to quantify the antagonist's selectivity.

Visualizing this compound's Mechanism of Action

While specific structural studies detailing the precise binding interactions of this compound with different GluN2 subunits are not available, its mechanism as a competitive antagonist at the glutamate binding site can be conceptually illustrated.

Caption: Competitive antagonism of this compound at the glutamate binding site on the GluN2 subunit of the NMDA receptor.

Illustrative Experimental Workflow

The following diagram outlines a typical workflow for assessing the subunit selectivity of an NMDA receptor antagonist like this compound using electrophysiology.

Caption: A generalized experimental workflow for determining the NMDA receptor subunit selectivity of a compound.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for studying the roles of NMDA receptors in the central nervous system. However, the lack of publicly available data on its subunit selectivity is a significant knowledge gap. Future research employing the methodologies outlined above is essential to fully characterize the pharmacological profile of this compound. Such studies would not only provide a more nuanced understanding of its mechanism of action but also facilitate the development of more selective NMDA receptor modulators for therapeutic applications. For researchers, scientists, and drug development professionals, a clear understanding of a compound's interaction with specific receptor subtypes is paramount for predicting its physiological effects and potential side-effect profile.

References

- 1. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel NMDA Receptor Antagonists this compound and CGP 39551: Potency, Selectivity, and Therapeutic Potential [synapse.patsnap.com]

- 5. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The competitive NMDA receptor antagonists this compound and CGP 39551 are potent, orally-active anticonvulsants in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of CGP 37849: A Technical Guide for Researchers

An In-depth Examination of the Competitive NMDA Receptor Antagonist

This technical guide provides a comprehensive overview of the in vitro pharmacological properties and experimental methodologies related to CGP 37849, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This document is intended for researchers, scientists, and drug development professionals engaged in the study of NMDA receptor pharmacology and related therapeutic areas.

Introduction

This compound, chemically known as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a well-characterized competitive antagonist of the NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1] Its ability to selectively block the glutamate binding site on the NMDA receptor has made it a valuable tool in neuroscience research and a candidate for the development of novel therapeutics for neurological disorders such as epilepsy.[1][2] This guide will delve into the in vitro studies that have elucidated the mechanism of action and pharmacological profile of this compound.

Mechanism of Action: Competitive Antagonism at the NMDA Receptor

This compound exerts its pharmacological effects by competing with the endogenous agonist, glutamate, for binding to the NMDA receptor.[1] This competitive interaction prevents the conformational changes necessary for ion channel opening, thereby inhibiting the influx of Ca2+ and Na+ ions that mediate the receptor's physiological effects. The signaling pathway is illustrated in the diagram below.

Quantitative Analysis of In Vitro Activity

The potency and selectivity of this compound have been quantified through various in vitro assays, primarily radioligand binding studies and electrophysiological recordings.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor. For this compound, these assays have been performed using postsynaptic density (PSD) fractions isolated from rat brain.[1]

| Radioligand | This compound Ki (nM) | Reference Compound | Reference Ki (nM) |

| L-[3H]-Glutamate | 220 | - | - |

| [3H]-(±)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate ([3H]-CPP) | 35 | CGS 19755 | ~140 |

| CPP | ~175 | ||

| D-AP5 | ~245 |

Table 1: Binding Affinity of this compound for the NMDA Receptor.[1]

Electrophysiology Studies

Electrophysiological studies on acute hippocampal slices provide functional insights into the antagonistic activity of this compound at the NMDA receptor.

| Preparation | Experimental Condition | Effect of this compound (up to 10 µM) |

| Hippocampal CA1 Pyramidal Cells | NMDA-evoked increases in firing rate | Selective and reversible antagonism |

| Hippocampal CA1 Neurons | Low Mg2+ medium to induce burst firing | Suppression of burst firing without affecting the initial population spike |

Table 2: Electrophysiological Effects of this compound in Hippocampal Slices.[1]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize this compound.

Preparation of Postsynaptic Density (PSD) Fractions

Protocol:

-

Homogenization: Rat forebrains are homogenized in ice-cold 0.32 M sucrose (B13894) buffer.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the crude synaptosomal fraction (P2 pellet).

-

Lysis: The P2 pellet is lysed by hypotonic shock to release synaptic vesicles and other intracellular components.

-

Isolation of Synaptic Plasma Membranes (SPMs): The lysed synaptosomes are centrifuged to pellet the SPMs.

-

Detergent Extraction: SPMs are treated with a mild detergent (e.g., 0.5% Triton X-100) to solubilize most membrane components, leaving the insoluble PSDs.

-

Final Centrifugation: The PSD fraction is pelleted by ultracentrifugation.

Competitive Radioligand Binding Assay

This protocol is adapted for a competitive binding assay to determine the Ki of this compound.

Materials:

-

PSD fraction preparation

-

Radioligand (e.g., [3H]-CPP)

-

This compound (or other unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter and fluid

Procedure:

-

Incubation: Aliquots of the PSD fraction (typically 50-100 µg of protein) are incubated in binding buffer with a fixed concentration of the radioligand (e.g., 5 nM [3H]-CPP) and varying concentrations of this compound.

-

Equilibration: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 4°C).

-

Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound radioligand from the free radioligand.

-

Washing: The filters are rapidly washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Electrophysiology in Hippocampal Slices

Protocol:

-

Slice Preparation: Transverse hippocampal slices (300-400 µm thick) are prepared from the brains of rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recovery: Slices are allowed to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour.

-

Recording: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.

-

Electrode Placement: A stimulating electrode is placed in the Schaffer collateral-commissural pathway, and a recording electrode (for whole-cell patch-clamp) is placed on the soma of a CA1 pyramidal neuron.

-

Baseline Recording: Baseline synaptic responses (e.g., excitatory postsynaptic currents, EPSCs) or neuronal firing are recorded.

-

Drug Application: NMDA is applied to the bath to evoke a response. Subsequently, this compound is co-applied to assess its antagonistic effect.

-

Data Analysis: Changes in the amplitude and frequency of EPSCs or the firing rate of the neuron in the presence of this compound are quantified.

Effects on Neurotransmitter Release and Synaptic Plasticity

While primarily known as a receptor antagonist, the impact of this compound on downstream neuronal processes such as neurotransmitter release and synaptic plasticity is of significant interest.

Neurotransmitter Release

In vitro studies have shown that this compound does not affect the release of endogenous glutamate from rat hippocampal slices evoked by electrical field stimulation.[1] This suggests that under these experimental conditions, this compound does not have a direct presynaptic effect on glutamate release. Further research is needed to explore its effects on basal or chemically-evoked neurotransmitter release.

Synaptic Plasticity

Long-term potentiation (LTP) is a form of synaptic plasticity that is critically dependent on NMDA receptor activation.[3] As a competitive NMDA receptor antagonist, this compound is expected to inhibit the induction of LTP. While specific studies detailing the quantitative effects of this compound on LTP are limited, the general mechanism of NMDA receptor antagonists in preventing LTP is well-established.[3]

Summary and Conclusion

This compound is a potent and selective competitive antagonist of the NMDA receptor, as demonstrated by extensive in vitro studies. Its high affinity for the glutamate binding site, confirmed through radioligand binding assays, translates to effective functional blockade of NMDA receptor-mediated neuronal activity, as shown in electrophysiological recordings. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other NMDA receptor modulators. Further research into its effects on various forms of neurotransmitter release and the precise quantitative impact on synaptic plasticity will provide a more complete understanding of its in vitro pharmacological profile and its potential as a therapeutic agent.

References

- 1. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The competitive NMDA receptor antagonists this compound and CGP 39551 are potent, orally-active anticonvulsants in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to CGP 37849 in Neuroscience Research

Executive Summary: This document provides a comprehensive technical overview of CGP 37849, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It details the compound's mechanism of action, pharmacological profile, and its significant role as a research tool in various domains of neuroscience. This guide summarizes key quantitative data, outlines detailed experimental protocols for its application, and illustrates critical pathways and workflows. The intended audience includes researchers, scientists, and professionals in drug development seeking to leverage this compound in their studies of epilepsy, ischemic brain damage, cognition, and other neurological processes mediated by the NMDA receptor.

Introduction to this compound

This compound, chemically known as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a powerful and orally active competitive antagonist of the NMDA receptor.[1][2][3] As an unsaturated analogue of 2-amino-5-phosphonopentanoate (AP5), it has been instrumental in elucidating the physiological and pathological roles of the NMDA receptor system.[3][4] Its high potency, selectivity, and central nervous system activity following oral administration make it a valuable tool for in vivo and in vitro investigations into neurological disorders such as epilepsy and ischemic brain damage.[3][5]

Mechanism of Action

This compound exerts its effects by competitively binding to the glutamate (B1630785) recognition site on the NMDA receptor.[6] The NMDA receptor is an ionotropic glutamate receptor that, upon activation by its co-agonists glutamate and glycine, allows for the influx of Ca²⁺ and Na⁺ ions, a process critical for synaptic plasticity, learning, and memory.[6] By occupying the glutamate binding site, this compound prevents the endogenous ligand glutamate from activating the receptor, thereby inhibiting ion channel opening and subsequent intracellular signaling cascades. This antagonistic action is selective for the NMDA receptor, with little to no effect on other glutamate receptors like AMPA or kainate receptors at therapeutic concentrations.[2][4] The inhibitory activity is primarily associated with the D-stereoisomer and the trans configuration of the molecule.[3][4]

Pharmacological Profile

The pharmacological activity of this compound has been quantified through various in vitro and in vivo studies. Its binding affinity and anticonvulsant efficacy are well-documented.

Data Presentation

Table 1: Receptor Binding Affinity of this compound

| Ligand / Assay | Preparation | Ki Value | Reference(s) |

|---|---|---|---|

| NMDA-sensitive L-[³H]-glutamate binding | Postsynaptic density fractions (rat brain) | 220 nM | [2][3][4] |

| [³H]-(±)-CPP binding inhibition | Postsynaptic density fractions (rat brain) | 35 nM |[2][3][7] |

Table 2: In Vivo Anticonvulsant Efficacy of this compound

| Animal Model | Seizure Type | Administration | ED₅₀ Value | Reference(s) |

|---|---|---|---|---|

| Mice | Maximal Electroshock | Oral (p.o.) | 21 mg/kg | [2][3] |

| Mice | Maximal Electroshock | Oral (p.o.) | 8 - 22 mg/kg | [1] |

| Rats | Maximal Electroshock | Oral (p.o.) | 8 - 22 mg/kg | [1] |

| Mice/Rats | Maximal Electroshock | Intravenous (i.v.) / Intraperitoneal (i.p.) | 0.4 - 2.4 mg/kg | [1] |

| DBA/2 Mice | Sound-induced | Oral (p.o.) | 35.2 µmol/kg | [8] |

| Mice | Electroconvulsions | Intraperitoneal (i.p.) | 1.25 - 2.5 mg/kg (Significant threshold increase) |[9] |

Table 3: Dosages of this compound in Behavioral Studies

| Animal Model | Behavioral Test | Effect | Dosage | Reference(s) |

|---|---|---|---|---|

| Mice | Passive Avoidance | Memory Facilitation | 0.3 mg/kg | [10] |

| Mice | Passive Avoidance | Memory Impairment | 30 mg/kg | [10] |

| Rats | Forced Swimming Test | Antidepressant-like | Effective doses reduced immobility time | [11] |

| Kindled Rats | Behavioral Scoring | Phencyclidine-like effects | 20 mg/kg |[12] |

Applications in Neuroscience Research

This compound is a versatile tool used across multiple areas of neuroscience research.

-

Epilepsy: Due to its potent anticonvulsant properties, this compound is widely used in models of epilepsy. It is effective against seizures induced by maximal electroshock and sound.[1][8] Studies in kindling models, which mimic the development of epilepsy, show its potential to modify disease progression.[1][5] It has also been shown to enhance the anticonvulsant activity of established antiepileptic drugs like valproate.[9]

-

Cerebral Ischemia: The excitotoxicity caused by excessive glutamate release during an ischemic event is a major contributor to neuronal damage. As an NMDA receptor antagonist, this compound is investigated for its neuroprotective potential in models of stroke and ischemic brain damage.[3][4]

-

Learning and Memory: The role of NMDA receptors in synaptic plasticity makes this compound a useful compound for cognitive studies. Research has shown that it has dose-dependent effects on memory, with low doses facilitating memory retention and high doses causing impairment in passive-avoidance tasks.[10]

-

Depression and Anxiety: this compound exhibits antidepressant and anxiolytic-like effects in preclinical models, such as the forced swimming test in rats.[2][11] This supports the hypothesis that glutamatergic dysregulation is involved in the pathophysiology of mood disorders.

-

Schizophrenia Models: The compound can induce behaviors resembling phencyclidine (PCP), another NMDA antagonist known to mimic symptoms of schizophrenia in humans.[12] This makes this compound useful for studying the neurobiology of psychosis and for testing potential antipsychotic agents, particularly in models of sensorimotor gating.[13]

Key Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the NMDA receptor.

-

Preparation of Synaptic Membranes: Homogenize rat forebrain tissue in a buffered sucrose (B13894) solution. Perform differential centrifugation to isolate postsynaptic density (PSD) fractions, which are enriched in NMDA receptors.

-

Binding Reaction: Incubate the PSD fractions with a known concentration of a radiolabeled NMDA receptor ligand, such as L-[³H]-glutamate or [³H]-CPP, in the presence of varying concentrations of this compound.

-

Separation and Scintillation Counting: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

In Vitro Electrophysiology (Hippocampal Slices)

This method assesses the functional antagonism of NMDA receptors by this compound.

-

Slice Preparation: Rapidly dissect the hippocampus from a rodent brain in ice-cold artificial cerebrospinal fluid (aCSF). Cut transverse slices (300-400 µm) using a vibratome and allow them to recover in oxygenated aCSF.

-

Recording: Transfer a slice to a recording chamber continuously perfused with aCSF. Using a glass microelectrode, obtain extracellular field potential recordings from the CA1 pyramidal cell layer.

-

NMDA Receptor Activation: Elicit synaptic responses by stimulating Schaffer collateral-commissural fibers. To isolate NMDA receptor-mediated components, experiments can be performed in a low-magnesium (Mg²⁺) aCSF, which removes the voltage-dependent Mg²⁺ block of the NMDA channel.[3]

-

Drug Application: After establishing a stable baseline recording, perfuse the slice with aCSF containing this compound (e.g., up to 10 µM) and observe the effect on the NMDA receptor-mediated component of the field potential.[3]

-

Data Analysis: Quantify the reduction in the NMDA-evoked response in the presence of this compound compared to the baseline. A washout period, where the drug is removed, can be used to test for the reversibility of the effect.[3][4]

In Vivo Anticonvulsant Testing (Maximal Electroshock Model)

This protocol evaluates the in vivo efficacy of this compound against generalized seizures.

-

Animal Preparation: Use adult mice or rats, allowing them to acclimate to the laboratory environment.

-

Drug Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.[1] Include a vehicle control group.

-

Seizure Induction: At a predetermined time after drug administration (to coincide with peak drug levels), induce a seizure by delivering a brief electrical stimulus (e.g., 50-60 Hz, 0.2 sec duration) via corneal or ear-clip electrodes.

-

Behavioral Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint for this test.

-

Data Analysis: For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension. Use probit analysis to determine the ED₅₀ (the dose that protects 50% of the animals).

Conclusion and Future Directions

This compound remains a cornerstone research tool for investigating the complexities of the NMDA receptor system. Its well-characterized profile as a potent, selective, and orally active competitive antagonist allows for robust in vitro and in vivo studies. Future research may focus on using this compound to explore the specific contributions of NMDA receptor subunits in different brain regions and disease states, to validate novel therapeutic targets within the glutamatergic system, and to further unravel the intricate signaling pathways that govern neuronal function and dysfunction. Its utility in preclinical models continues to inform the development of next-generation therapeutics for a range of challenging neurological and psychiatric disorders.

References

- 1. The competitive NMDA receptor antagonists this compound and CGP 39551 are potent, orally-active anticonvulsants in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel NMDA Receptor Antagonists this compound and CGP 39551: Potency, Selectivity, and Therapeutic Potential [synapse.patsnap.com]

- 5. Effects of the competitive NMDA receptor antagonist, this compound, on anticonvulsant activity and adverse effects of valproate in amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMDA receptor - Wikipedia [en.wikipedia.org]

- 7. rndsystems.com [rndsystems.com]

- 8. Anticonvulsant activity of two orally active competitive N-methyl-D-aspartate antagonists, this compound and CGP 39551, against sound-induced seizures in DBA/2 mice and photically induced myoclonus in Papio papio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Competitive antagonists of NMDA receptors, this compound and CGP 39551, enhance the anticonvulsant activity of valproate against electroconvulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The memory-facilitating effects of the competitive NMDA-receptor antagonist this compound are steroid-sensitive, whereas its memory-impairing effects are not - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of this compound and CGP 39551, competitive NMDA receptor antagonists, in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The novel competitive N-methyl-D-aspartate (NMDA) antagonist this compound preferentially induces phencyclidine-like behavioral effects in kindled rats: attenuation by manipulation of dopamine, alpha-1 and serotonin1A receptors. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 13. Differential effects of this compound and MK-801, competitive and noncompetitive NMDA antagonists, with respect to the modulation of sensorimotor gating and dopamine outflow in the prefrontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

CGP 37849: A Technical Guide for Studying Glutamate Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 37849, chemically known as DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptors.[1][2][3] Its oral activity and significant central nervous system effects make it a valuable pharmacological tool for investigating the physiological and pathological roles of NMDA receptors in the brain.[1][2][3] This technical guide provides an in-depth overview of this compound, including its pharmacological properties, experimental protocols for its use, and its effects on downstream signaling pathways.

Pharmacological Profile

This compound acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1][2][3] Its inhibitory activity is associated with the D-stereoisomer and the trans configuration of the molecule.[2] The ethyl ester prodrug of this compound, known as CGP 39551, exhibits greater potency following oral administration.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity of this compound at NMDA Receptors

| Radioligand | Preparation | Ki (nM) | Reference |

| L-[³H]-Glutamate | Postsynaptic density fractions from rat brain | 220 | [2][3] |

| [³H]-CPP | Postsynaptic density fractions from rat brain | 35 | [2][3] |

Table 2: In Vivo Efficacy of this compound in Rodent Seizure Models

| Animal Model | Seizure Type | Route of Administration | ED₅₀ (mg/kg) | Reference |

| Mouse | Maximal Electroshock | Oral | 21 | [3] |

| Mouse | Maximal Electroshock | Intravenous | 0.4 - 2.4 | [4] |

| Rat | Maximal Electroshock | Oral | 8 - 22 | [4] |

Selectivity Profile

This compound demonstrates high selectivity for NMDA receptors. In vivo studies have shown that it selectively blocks neuronal firing induced by iontophoretically-applied NMDA without affecting responses to the non-NMDA glutamate receptor agonists, quisqualate and kainate.[1][2] Furthermore, it has been found to be weak or inactive at 18 other tested receptor binding sites.[2]

Note on NMDA Receptor Subtype Selectivity: Extensive literature searches did not yield specific quantitative data (Ki or IC₅₀ values) for the binding affinity of this compound to different NMDA receptor subtypes (i.e., those containing NR2A, NR2B, NR2C, or NR2D subunits). While many competitive NMDA receptor antagonists exhibit a degree of selectivity, typically with higher affinity for NR2A-containing receptors, such specific data for this compound is not publicly available. Researchers should, therefore, consider this compound as a potent, non-subtype-selective competitive NMDA receptor antagonist in their experimental design and interpretation of results.

Signaling Pathways

Blockade of NMDA receptors by this compound inhibits the influx of Ca²⁺, a critical second messenger that triggers a multitude of downstream signaling cascades. Two key pathways modulated by NMDA receptor activity are the Extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB) pathways.

NMDA Receptor-Mediated Signaling Cascade

Experimental Protocols

The following are detailed methodologies for key experiments frequently employed in the study of NMDA receptor antagonists like this compound.

Radioligand Binding Assay

This protocol is for determining the binding affinity of this compound to NMDA receptors in rodent brain tissue.

Methodology:

-

Tissue Preparation:

-

Euthanize adult rats and rapidly dissect the cerebral cortex on ice.

-

Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation (50-100 µg of protein), a fixed concentration of the radioligand [³H]-CPP (e.g., 2-5 nM), and a range of concentrations of this compound (e.g., 1 nM to 100 µM).

-

For determination of non-specific binding, use a high concentration of a non-labeled NMDA receptor antagonist (e.g., 10 µM unlabeled CPP).

-

Incubate the mixture at room temperature for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Anticonvulsant Activity Assessment

This protocol describes the maximal electroshock (MES) seizure test in mice to evaluate the anticonvulsant efficacy of this compound.

Methodology:

-

Animal Preparation:

-

Use adult male mice (e.g., Swiss-Webster, 20-25 g).

-

Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group should also be included.

-

Allow for a pre-treatment time appropriate for the route of administration (e.g., 30-60 minutes for i.p., 60-120 minutes for p.o.).

-

-

Maximal Electroshock Induction:

-

Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the MES test.

-

-

Data Analysis:

-

For each dose of this compound, determine the number of animals protected from the tonic hindlimb extension.

-

Calculate the ED₅₀ (the dose that protects 50% of the animals from seizures) using a probit analysis.

-

Conclusion

This compound is a well-characterized, potent, and selective competitive NMDA receptor antagonist. Its oral bioavailability and demonstrated efficacy in various in vitro and in vivo models make it an indispensable tool for researchers investigating the roles of NMDA receptors in synaptic transmission, plasticity, and neurological disorders. While data on its specific interactions with different NMDA receptor subtypes are currently lacking, its robust and selective antagonism of the overall NMDA receptor population provides a powerful means to probe the functional consequences of NMDA receptor blockade. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for the effective utilization of this compound in neuroscience and drug discovery research.

References

- 1. Novel NMDA Receptor Antagonists this compound and CGP 39551: Potency, Selectivity, and Therapeutic Potential [synapse.patsnap.com]

- 2. This compound and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Dissolving CGP 37849 for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 37849 is a potent, selective, and competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] Its ability to modulate glutamatergic neurotransmission makes it a valuable tool in neuroscience research and a potential candidate for therapeutic development in neurological disorders. Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro cell culture experiments. This document provides detailed application notes and protocols for the effective dissolution and use of this compound in a research setting.

Chemical Properties and Storage

A clear understanding of the physicochemical properties of this compound is fundamental for its appropriate handling and storage.

| Property | Value | Source |

| Molecular Weight | 209.14 g/mol | [4] |

| Formula | C₆H₁₂NO₅P | [4] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in water (H₂O) at 20.91 mg/mL (99.98 mM) | [4] |

| Storage of Solid | Desiccate at +4°C | [2] |

| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [4] |

Protocol for Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a sterile, high-concentration stock solution of this compound.

Materials:

-

This compound powder

-

Sterile, nuclease-free water

-

Sterile conical tubes (e.g., 1.5 mL, 15 mL, or 50 mL)

-

Vortex mixer

-

Ultrasonic water bath

-

Sterile syringe filters (0.22 µm pore size)

-

Sterile syringes

-

Laminar flow hood

Procedure:

-

Calculate the required amount of this compound: Based on the desired stock solution concentration (e.g., 10 mM or 100 mM) and volume, calculate the mass of this compound powder needed using the following formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Weigh the this compound: In a laminar flow hood, carefully weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.

-

Add Solvent: Add the appropriate volume of sterile, nuclease-free water to the conical tube containing the this compound powder.

-

Dissolve the Compound:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound does not fully dissolve, place the tube in an ultrasonic water bath and sonicate for 5-10 minute intervals until the solution is clear.[4] Gentle warming can also be applied if necessary.

-

-

Sterile Filtration:

-

Draw the dissolved this compound solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter the solution into a new sterile conical tube. This step is crucial for removing any potential microbial contamination.[4]

-

-

Aliquoting and Storage:

-

Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Label the aliquots clearly with the compound name, concentration, and date of preparation.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]

-

Experimental Protocols: Working Solution Preparation and Cell Treatment

This section provides a general protocol for preparing working solutions and treating cells in culture with this compound.

Preparation of Working Solution:

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilute the stock solution to the desired final working concentration using sterile cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

-

Gently mix the working solution by pipetting or inverting the tube.

Cell Treatment:

-

Culture cells to the desired confluency in appropriate well plates.

-

Remove the existing culture medium from the wells.

-

Add the prepared working solution of this compound to the respective wells.

-

Include appropriate controls, such as a vehicle control (culture medium with the same final concentration of the solvent used for the stock solution, in this case, water) and a positive control if applicable.

-

Incubate the cells for the desired treatment period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Following incubation, proceed with the desired downstream analysis (e.g., cell viability assays, protein expression analysis, electrophysiology).

Note on Working Concentrations: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental goals. In hippocampal slice preparations, concentrations up to 10 µM have been shown to be effective in antagonizing NMDA-evoked responses.[3][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell culture model.

Signaling Pathway and Experimental Workflow

To aid in experimental design and data interpretation, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for using this compound.

Caption: NMDA Receptor Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for this compound in Cell Culture.

References

Application Notes and Protocols: CGP 37849 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration of CGP 37849 in mice for studying its effects as a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The protocols are intended to assist in the design and execution of in vivo experiments for assessing the anticonvulsant and neuroprotective properties of this compound.

Compound Profile

-

Compound Name: this compound

-

Chemical Name: (E)-(+/-)-2-amino-4-methyl-5-phosphono-3-pentenoic acid

-

Mechanism of Action: this compound is a potent and selective competitive antagonist of the NMDA receptor, binding to the glutamate (B1630785) recognition site.[1][2] This action blocks the influx of Ca²⁺ through the NMDA receptor channel, thereby inhibiting excessive neuronal excitation.[3][4] Overactivation of NMDA receptors is implicated in excitotoxicity, a process involved in various neurological disorders.[3]

Recommended Dosage in Mice

The effective dose of this compound in mice varies depending on the administration route and the experimental model. The following table summarizes the reported median effective dose (ED₅₀) values for its anticonvulsant effects.

| Administration Route | Experimental Model | ED₅₀ (mg/kg) | Reference |

| Oral (p.o.) | Maximal Electroshock (MES) | 8 - 22 | [5] |

| Intraperitoneal (i.p.) | Maximal Electroshock (MES) | 0.4 - 2.4 | [5] |

| Intravenous (i.v.) | Maximal Electroshock (MES) | 0.4 - 2.4 | [5] |

| Intracerebroventricular (i.c.v.) | Sound-induced seizures (DBA/2 mice) | 0.038 nmol (absolute dose) | [6] |

| Oral (p.o.) | Vestibular stimulation-induced seizures (EL mice) | 135 µmol/kg | [7][8] |

Note on Memory Effects: In a passive-avoidance task, a low dose of 0.3 mg/kg has been shown to facilitate memory, while a high dose of 30 mg/kg impaired it.[9]

Experimental Protocols

Anticonvulsant Activity Assessment: Maximal Electroshock (MES) Test

The MES test is a widely used model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[1][10][11]

Materials:

-

This compound

-

Vehicle (e.g., 0.9% saline or distilled water)

-

Male albino mice (e.g., Swiss-Webster, 20-25 g)

-

Electroshock device with corneal electrodes

-

Topical anesthetic (e.g., 0.5% tetracaine)

-

Electrode solution (e.g., 0.9% saline)

Procedure:

-

Drug Administration: Dissolve or suspend the desired dose of this compound in the chosen vehicle. Administer the compound to mice via the selected route (p.o., i.p., or i.v.) at a specific time before the seizure induction. The duration of action of orally administered this compound is approximately 8 hours.[5]

-

Anesthesia: At the time of testing, apply a drop of topical anesthetic to each eye of the mouse to minimize discomfort.

-

Electrode Placement: Place the corneal electrodes, moistened with saline, on the corneas of the mouse.

-

Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[9][10]

-

Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic phase is considered protection.

-